Tibolone 3-Ethylene Ketal

Overview

Description

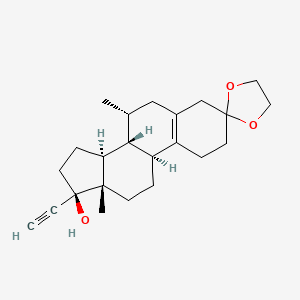

Tibolone 3-Ethylene Ketal is a chemical compound with the CAS Registry number 677299-58-0 . It is categorized as an impurity and is not considered hazardous . It is related to Tibolone, a synthetic steroid hormone drug used for the treatment of menopausal symptoms .

Synthesis Analysis

The synthesis of acetals and ketals, such as this compound, can be achieved through the acetalization and ketalization of aldehydes and ketones with alcohols . This process can proceed smoothly in the presence of 0.1 mol % acid, without removing water . The process has many merits, such as a broad substrate scope, a wide range of reaction temperature, high yields, large-scale preparation, environmental friendliness, and a simple work-up procedure .Molecular Structure Analysis

The molecular formula of this compound is C23H32O3 . The molecular weight is 360.5 g/mol . The structure of the compound can be represented in various forms including 2D and 3D conformers .Chemical Reactions Analysis

The acetalization and ketalization of aldehydes and ketones with alcohols, respectively, proceed smoothly in the presence of 0.1 mol % acid, without removing water . This process has been successfully applied to protect important organic compounds .Scientific Research Applications

Menopausal Symptom Management

Tibolone is recognized for its efficacy in managing climacteric symptoms in postmenopausal women. Studies highlight its benefits over traditional hormone replacement therapy (HRT) due to its unique properties and fewer side effects, such as the absence of withdrawal bleeding. Tibolone effectively reduces vasomotor symptoms and improves mood and libido, although more methodologically sound research is required to fully understand its impact on these aspects (Ross & Alder, 1995; Albertazzi, Di Micco, & Zanardi, 1998).

Osteoporosis Prevention and Treatment

Tibolone has shown promise in preventing and treating osteoporosis in postmenopausal women by influencing bone density and metabolism. Clinical and preclinical studies demonstrate that Tibolone not only prevents bone loss but also increases bone mineral density in women with established osteoporosis, making it a viable alternative to conventional HRT and other treatments like bisphosphonates and raloxifene (Berning, Bennink, & Fauser, 2001; Devogelaer, 2004).

Neuroprotective Properties

Emerging research suggests that Tibolone may exhibit neuroprotective properties, potentially improving mood, cognition, and reducing neuroinflammation in peri- and post-menopausal women. These findings indicate Tibolone's broader therapeutic applications beyond hormone replacement, offering insights into its role in the brain and its potential in treating mood disorders and cognitive decline (del Río et al., 2020).

Cardiovascular Health

Although not directly related to Tibolone 3-Ethylene Ketal, studies on Tibolone's effects suggest it may have implications for cardiovascular health in postmenopausal women. Research indicates Tibolone's potential in improving certain lipid profiles, though its androgenic action could influence HDL cholesterol levels. Further, Tibolone has been shown to induce peripheral vasodilation without affecting blood pressure or cardiac output, hinting at its cardiovascular safety profile and its potential benefits over traditional HRT (Albertazzi, Di Micco, & Zanardi, 1998).

Mechanism of Action

Target of Action

Tibolone 3-Ethylene Ketal, a synthetic steroid hormone drug, primarily acts as an agonist at estrogen receptors (ER), with a preference for ER alpha . It possesses estrogenic, androgenic, and progestogenic properties .

Mode of Action

Upon ingestion, Tibolone is quickly converted into three major metabolites: 3 alpha- and 3 beta-hydroxy-tibolone, which have estrogenic effects, and the Delta(4)-isomer, which has progestogenic and androgenic effects . The specific tissue-selective effects of Tibolone occur due to the metabolism, regulation of enzymes, and receptor activation .

Biochemical Pathways

The tissue-selective effects of Tibolone are the result of metabolism, enzyme regulation, and receptor activation that vary in different tissues .

Pharmacokinetics

The pharmacokinetics of Tibolone have been studied in postmenopausal women. The plasma concentrations of the 3α-OH and 3β-OH metabolites of Tibolone were measured, since the levels of Tibolone and its Δ4-isomer were under or near the detection limits . The pharmacokinetic properties of Tibolone were considered to be linear within the dose range of 0.5 mg to 2 mg . In the multiple dose study, no accumulation was found .

Result of Action

Tibolone prevents bone loss and treats post-menopausal symptoms without stimulating the endometrial tissues, which may lead to malignancy . Typical drugs that treat post-menopausal symptoms such as estrogen, have a proliferative effect on the endometrium, increasing the risk of endometrial carcinoma .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Tibolone 3-Ethylene Ketal, like its parent compound Tibolone, is believed to interact with various enzymes, proteins, and other biomolecules. Tibolone is known to be quickly converted into three major metabolites: 3 alpha- and 3 beta-hydroxy-tibolone, which have estrogenic effects, and the Delta(4)-isomer, which has progestogenic and androgenic effects . These interactions play a crucial role in the biochemical reactions involving this compound.

Cellular Effects

This compound is expected to have similar cellular effects as Tibolone. Tibolone has been shown to have beneficial effects on various types of cells. For instance, it has been found to improve mood and cognition, reduce neuroinflammation, and reactive gliosis in the brain . In another study, Tibolone was found to attenuate lipotoxic damage of palmitic acid in normal human astrocytes .

Molecular Mechanism

The molecular mechanism of action of this compound is likely to be similar to that of Tibolone. Tibolone is rapidly converted into three major metabolites: 3 alpha- and 3 beta-hydroxy-tibolone, which have estrogenic effects, and the Delta(4)-isomer, which has both progestogenic and androgenic effects . These metabolites have different binding affinities to various sexual steroid receptors, allowing them to deploy estrogenic, progestational, and androgenic actions .

Temporal Effects in Laboratory Settings

Tibolone, the parent compound, has been used in various laboratory settings, and it’s known that the effects of Tibolone can take up to 3 months to fully manifest in improving symptoms .

Dosage Effects in Animal Models

The dosage effects of this compound in animal models are not well-studied. Studies on Tibolone have shown that it has significant effects on animal models. For instance, one study demonstrated the beneficial effects of Tibolone on blood pressure in an animal model of estrogen deficiency associated with hypertension .

Metabolic Pathways

The metabolic pathways of this compound are not well-documented. Tibolone, the parent compound, is known to be involved in several metabolic pathways. For instance, it has been found to show remarkable results in regulating lipid metabolism in postmenopausal women .

Transport and Distribution

Tibolone, the parent compound, is known to be quickly converted into three major metabolites upon ingestion, suggesting that it is rapidly transported and distributed within the body .

Subcellular Localization

Tibolone, the parent compound, is known to activate hormonal receptors in a tissue-specific manner, suggesting that it may be localized to specific compartments or organelles within the cell .

Properties

IUPAC Name |

(7R,8R,9S,13S,14S,17R)-17-ethynyl-7,13-dimethylspiro[1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O3/c1-4-22(24)9-7-19-20-15(2)13-16-14-23(25-11-12-26-23)10-6-17(16)18(20)5-8-21(19,22)3/h1,15,18-20,24H,5-14H2,2-3H3/t15-,18-,19+,20-,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEZIIFYCFVQGAR-LADQHVHVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(CCC3(C2)OCCO3)C4C1C5CCC(C5(CC4)C)(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC2=C(CCC3(C2)OCCO3)[C@@H]4[C@@H]1[C@@H]5CC[C@]([C@]5(CC4)C)(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00858482 | |

| Record name | (7R,8R,9S,13S,14S,17R)-17-ethynyl-7,13-dimethylspiro[1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

677299-58-0 | |

| Record name | (7R,8R,9S,13S,14S,17R)-17-ethynyl-7,13-dimethylspiro[1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(1Z)-4-Chloro-1-{4-[2-(dimethylamino)ethoxy]phenyl}-1-phenylbut-1-en-2-yl]phenol](/img/structure/B588132.png)